Home > Products > Screening Compounds P143694 > 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine
1-(pyrimidin-2-yl)-1H-pyrazol-5-amine - 41625-44-9

1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

Catalog Number: EVT-2744701
CAS Number: 41625-44-9
Molecular Formula: C7H7N5
Molecular Weight: 161.168
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(Pyrimidin-2-yl)-1H-pyrazol-5-amine is an organic compound characterized by the presence of both pyrimidine and pyrazole rings. Its chemical formula is C7H7N5C_7H_7N_5, with a molecular weight of 161.17 g/mol. The compound is recognized for its potential applications in medicinal chemistry, particularly due to its structural features that allow for diverse biological interactions. The IUPAC name for this compound is 2-pyrimidin-2-ylpyrazol-3-amine, and it has been cataloged in various chemical databases, including PubChem (CID: 43531789) and American Elements .

Synthesis Analysis

Methods

The synthesis of 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine typically involves multi-step synthetic routes. One common approach includes the reaction of pyrimidine derivatives with pyrazole precursors under controlled conditions. For instance, the initial step may involve the formation of a pyrazole ring followed by the introduction of the pyrimidine moiety through cyclization reactions.

Technical Details

In a typical synthesis, starting materials such as 5-amino-3-methylpyrazole can be reacted with pyrimidine derivatives in the presence of suitable reagents and catalysts. The reaction conditions, including temperature and solvent choice, are critical for optimizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the reaction progress and isolate the final product .

Molecular Structure Analysis

Structure

The molecular structure of 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine features a pyrazole ring fused with a pyrimidine moiety. The arrangement allows for resonance stabilization due to conjugation between the nitrogen atoms in both rings.

Data

Key structural data includes:

  • Molecular Formula: C7H7N5C_7H_7N_5
  • Molecular Weight: 161.17 g/mol
  • InChI Key: KFLQZGZKAWTIPT-UHFFFAOYSA-N
  • SMILES Notation: C1=CN=C(N=C1)N2C(=CC=N2)N .
Chemical Reactions Analysis

Reactions

1-(Pyrimidin-2-yl)-1H-pyrazol-5-amine can participate in various chemical reactions typical for compounds containing nitrogen heterocycles. These include electrophilic substitutions, nucleophilic attacks, and potential coordination with metal ions.

Technical Details

The reactivity of this compound is influenced by the electron-donating and withdrawing effects of the substituents on the pyrazole and pyrimidine rings. For example, reactions involving electrophiles may preferentially occur at positions that are less sterically hindered or more nucleophilic due to resonance effects .

Mechanism of Action

Process

The mechanism of action for 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine is not fully elucidated but is thought to involve interactions with specific biological targets, possibly through inhibition or modulation of enzyme activity.

Data

Research indicates that related compounds exhibit neuroprotective properties by influencing pathways associated with inflammation and apoptosis. These mechanisms may involve the inhibition of signaling cascades such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathways, which are critical in inflammatory responses .

Physical and Chemical Properties Analysis

Physical Properties

1-(Pyrimidin-2-yl)-1H-pyrazol-5-amine typically appears as a solid powder at room temperature.

Chemical Properties

Key chemical properties include:

  • Melting Point: Approximately 70°C
  • Solubility: Soluble in polar solvents like water and ethanol
  • Stability: Relatively stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions .
Applications

Scientific Uses

This compound has garnered interest in medicinal chemistry due to its potential applications as an anti-inflammatory agent and in neuroprotection studies. Its unique structural characteristics make it a candidate for further development in drug discovery programs targeting various diseases, including neurodegenerative disorders and cancer . Additionally, its derivatives have been explored for agrochemical applications due to their biological activity against pests and pathogens .

Synthetic Methodologies and Optimization Strategies for 1-(Pyrimidin-2-yl)-1H-pyrazol-5-amine Derivatives

Bioisosteric Replacement Approaches in Lead Compound Development

Bioisosteric replacement has emerged as a cornerstone strategy for optimizing the 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine scaffold in drug discovery programs. This approach systematically substitutes molecular fragments with biologically equivalent moieties to enhance target affinity, selectivity, and physicochemical properties while maintaining the core pharmacophore. Pyrazole rings serve as privileged bioisosteres for benzene rings in medicinal chemistry, with SwissBioisostere database analyses indicating successful outcomes (>80% retention or improvement of biological activity) in over 214 of 263 documented replacement cases [6]. This high success rate underscores the strategic value of pyrazole incorporation in molecular design.

The bioisosteric potential of the 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine core is exemplified in kinase inhibitor development. Molecular modeling of CDK2 inhibitors demonstrated that N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives effectively maintain critical hinge region interactions through hydrogen bonding between the pyrimidine nitrogen and leucine 83 residue, mirroring binding patterns observed in sulfonamide-bearing predecessors [6]. This conservation of key interactions validates the pyrazole-for-arene bioisosteric switch. Computational analyses further reveal that pyrazole incorporation modulates electron distribution across the hybrid scaffold, enhancing dipole moments and polar surface area—factors contributing to improved aqueous solubility. Additionally, the pyrazole nitrogen atoms introduce hydrogen-bonding capabilities absent in carbocyclic bioisosteres, potentially enabling novel interactions within target binding pockets [6] [9].

Table 1: Impact of Bioisosteric Pyrazole Incorporation on Kinase Inhibitor Profiles

Original CompoundBioisostere IntroducedCDK2 Ki (μM)Selectivity Ratio (CDK2/CDK9)A2780 Cell GI₅₀ (μM)
Sulfonamide lead-0.0471.00.079
Compound 14Pyrazol-4-yl0.0073.50.032
Compound 16Modified pyrazol-4-yl0.0054.80.127

Catalytic Systems for Buchwald–Hartwig Amination and Suzuki Coupling Reactions

The construction of 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine derivatives relies heavily on transition metal-catalyzed cross-coupling reactions, with Buchwald-Hartwig amination and Suzuki-Miyaura coupling serving as indispensable methodologies. Optimized catalytic systems enable efficient formation of carbon-nitrogen and carbon-carbon bonds essential for introducing structural diversity into the core scaffold.

Buchwald-Hartwig Amination: This reaction forms the critical C–N bond between pyrimidine chlorides and aminopyrazoles. Palladium-based catalysts demonstrate superior efficacy, with Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) emerging as the preferred catalyst when combined with Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) as the ligand and cesium carbonate as the base. This system facilitates amination at position 2 of 4-(1-methyl-1H-pyrazol-4-yl)pyrimidine precursors with various aminopyrazoles. Despite robust catalytic activity, reaction yields typically range from 13-28%, reflecting challenges associated with steric hindrance and heteroaromatic system reactivity [6]. Precise control of reaction parameters—including anhydrous conditions, degassing protocols, and temperature modulation (typically 80-100°C in 1,4-dioxane)—is essential for suppressing protodehalogenation side reactions. Recent investigations explore palladacycle precatalysts (e.g., Pd-PEPPSI-IPent) to enhance efficiency at lower catalyst loadings (1-2 mol%) while maintaining functional group tolerance toward sensitive substituents on both coupling partners.

Suzuki-Miyaura Coupling: This reaction constructs the carbon-carbon bond between pyrimidine halides and pyrazole boronic esters. PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) demonstrates exceptional efficacy in coupling (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester with 5-substituted-2,4-dichloropyrimidines. The reaction employs potassium carbonate as base in 1,4-dioxane/ethanol/water (4:1:1) solvent mixtures at 80-90°C, yielding 59-69% of 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine intermediates [6]. This catalytic system exhibits excellent chemoselectivity, preferentially coupling at the C4 position of dichloropyrimidines while preserving the C2 chloride for subsequent amination. Alternative catalysts such as Pd(PPh₃)₄ and SPhos-palladacycles offer complementary reactivity for electron-deficient pyrimidines or sterically hindered boronic esters.

Table 2: Optimized Conditions for Key Coupling Reactions in Scaffold Assembly

Reaction TypeCatalyst SystemLigandBaseSolvent SystemTemperatureYield Range
Suzuki CouplingPdCl₂(dppf) (5 mol%)NoneK₂CO₃Dioxane/EtOH/H₂O (4:1:1)85°C59-69%
Buchwald-Hartwig AminationPd₂(dba)₃ (5 mol%)XantphosCs₂CO₃1,4-Dioxane100°C13-28%
Reductive AminationNaBH(OAc)₃None-DCM/MeCNRT63-84%

Regioselective Functionalization of Pyrimidine and Pyrazole Moieties

Achieving precise regiocontrol during functionalization of the 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine scaffold presents significant synthetic challenges due to the presence of multiple potentially reactive sites. Strategic approaches have been developed to direct substituents to specific positions, enabling systematic structure-activity relationship exploration.

Pyrimidine Ring Functionalization: Electrophilic aromatic substitution on the pyrimidine ring is governed by intrinsic electronic asymmetry. Position 5 exhibits heightened electron deficiency compared to position 4, making it more susceptible to nucleophilic displacement when activated by electron-withdrawing substituents (e.g., chlorine, fluorine) [4] [9]. This differential reactivity is exploited in sequential substitution strategies, where C4 halogen is first displaced via Suzuki coupling with (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester, followed by C2 amination with aminopyrazoles. Regiochemical outcomes in cyclocondensation reactions forming the pyrimidine core are profoundly influenced by the electronic nature of 1,3-biselectrophilic components. β-Enaminones exhibit predictable regioselectivity due to the dimethylamino leaving group directing addition-elimination mechanisms (aza-Michael type), where the amino group of 3-aminopyrazole attacks the Cβ position. Subsequent cyclization occurs via nucleophilic attack of the pyrazolic nitrogen on the carbonyl carbon [9]. This controlled sequence reliably affords 2,7-disubstituted pyrazolo[1,5-a]pyrimidines with minimal regioisomeric contamination.

Pyrazole Ring Manipulation: The nucleophilic character of the 5-amino group on the pyrazole ring enables electrophilic trapping, though competing N1 substitution presents regiochemical challenges. Protecting group strategies mitigate this issue, with tert-butoxycarbonyl (Boc) effectively shielding the pyrazole nitrogen during functionalization of the exocyclic amine [4]. Subsequent deprotection regenerates the N-H functionality essential for biological activity. Substituent effects profoundly influence cyclization regiochemistry during pyrazole ring formation. Trifluoromethyl groups adjacent to the reaction center exert strong electronic directing effects, as evidenced by the synthesis of 5-amino-1-heteroaryl-3-trifluoromethylpyrazoles. Nuclear magnetic resonance spectroscopy (¹⁹F NMR) confirms hydrazone intermediate geometry (Z-isomer, δ = -65 ppm) prior to cyclization, with the trifluoromethyl group steering regioselective ring closure away from sterically congested pathways [4] [9]. Steric and electronic factors similarly govern the regioselectivity observed in condensations involving 4-cyano-3-oxotetrahydrothiophene, where arylhydrazines initially form hydrazones that subsequently cyclize to 2-aryl-3-aminothieno[3,4-c]pyrazoles under acid catalysis [9].

Microwave- and Ultrasound-Assisted Green Synthesis Protocols

Innovative energy-efficient methodologies have transformed the synthesis of 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine derivatives, significantly enhancing sustainability profiles while improving reaction efficiency and selectivity. Microwave dielectric heating and ultrasonic cavitation offer compelling alternatives to conventional thermal methods, enabling rapid molecular transformations under milder conditions.

Microwave-Assisted Synthesis: Controlled microwave irradiation dramatically accelerates cyclocondensation reactions central to pyrazolo[1,5-a]pyrimidine formation. The reaction between β-enaminone derivatives and 5-amino-3-(trifluoromethyl)pyrazole under microwave conditions achieves completion within 15-30 minutes at 120-150°C, compared to 8-24 hours required under conventional heating [10]. This 20-50 fold reduction in reaction time significantly suppresses thermal decomposition pathways, improving yields of 2,7-disubstituted pyrazolo[1,5-a]pyrimidines to 85-95%. Precise temperature control afforded by modern microwave reactors enables optimization of exothermic reactions prone to thermal runaway under conventional conditions. The synthesis of 7-trifluoromethylpyrazolo[1,5-a]pyrimidine derivatives exemplifies this advantage, where microwave irradiation at precisely 140°C achieves 78% yield in 20 minutes, compared to 45% yield after 12 hours of conventional reflux [10]. Additionally, microwave conditions facilitate transformations in solvent-free or neoteric media, substantially reducing volatile organic solvent consumption.

Ultrasound-Promoted Methodologies: Although less extensively documented than microwave applications, sonochemical techniques show promise for key transformations in the synthetic sequence. Ultrasonic irradiation (20-40 kHz) enhances mass transfer and accelerates reaction kinetics through cavitation phenomena—the formation, growth, and implosive collapse of microscopic bubbles generating localized extreme conditions (>5000K, >1000 atm). Preliminary studies indicate that Suzuki-Miyaura couplings involving pyrimidinyl halides and heteroaromatic boronic esters proceed 3-5 times faster under ultrasound irradiation (45-60 minutes) compared to silent conditions (3-5 hours) at reduced temperatures (45-60°C versus 80-85°C) [10]. This rate enhancement is attributed to improved catalyst activation and increased interfacial surface area between reactants. Ultrasound also facilitates the synthesis of 5-aminopyrazole precursors via condensation of β-ketonitriles with hydrazines, achieving near-quantitative conversions in aqueous ethanol within 30 minutes, whereas conventional methods require 3-5 hours at reflux [9] [10]. The mechanical effects of acoustic cavitation enhance reagent solubilization and particle deagglomeration, particularly beneficial for heterogeneous reaction mixtures.

Table 3: Comparative Efficiency of Conventional vs. Alternative Energy Input Methods

Reaction TypeConventional ConditionsTimeYield (%)MW/US ConditionsTimeYield (%)
Pyrazolo[1,5-a]pyrimidine formationReflux, EtOH8-24 h45-75MW, 140°C, solvent-free15-30 min85-95
Suzuki coupling85°C, dioxane/EtOH/H₂O3-5 h59-69US, 45°C, same solvent45-60 min65-75
5-Aminopyrazole synthesisReflux, EtOH3-5 h70-85US, 50°C, EtOH/H₂O30 min90-95

Post-Synthetic Modifications for Enhanced Pharmacokinetic Profiles

Strategic structural elaboration of the 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine core through targeted post-synthetic modifications significantly enhances pharmacokinetic properties while maintaining target engagement. These late-stage functionalizations focus on optimizing lipophilicity, metabolic stability, and solubility—parameters critical to oral bioavailability and drug-like behavior.

Morpholine Incorporation: Introducing morpholine-containing side chains dramatically improves aqueous solubility and modulates lipophilicity. Reductive amination of aldehyde intermediates derived from ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate with N-tert-butylpiperazin-1-ylmethyl or 2-(4-piperidin-1-ylmethyl)-2-propanol moieties yields derivatives with calculated log P values reduced by 1.5-2.0 units compared to aryl-substituted analogs [6] [3]. This polarity enhancement correlates with improved pharmacokinetic parameters in rodent studies, including increased plasma exposure (AUC₀₋₂₄: 3500 ng·h/mL versus 1200 ng·h/mL) and extended elimination half-lives (t₁/₂: 5.2 h versus 2.3 h). The morpholine oxygen serves as a hydrogen bond acceptor, strengthening interactions with biological water molecules and enhancing solvation. Additionally, the conformational flexibility introduced by these substituents may reduce crystallization tendency, further improving dissolution characteristics in gastrointestinal fluids.

Trifluoromethyl Group Effects: Strategic installation of trifluoromethyl groups enhances metabolic stability through steric blocking of oxidative hotspots. Comparative metabolism studies in liver microsomes reveal that 5-trifluoromethylpyrazolo[1,5-a]pyrimidine derivatives exhibit substantially reduced intrinsic clearance (CLint: 8 mL/min/kg) compared to methyl-substituted counterparts (CLint: 32 mL/min/kg) [9] [5]. This 4-fold improvement arises from the trifluoromethyl group's combined steric, electronic, and inductive effects: the strong C-F bonds resist metabolic cleavage, while the electron-withdrawing nature deactivates adjacent positions towards cytochrome P450-mediated oxidation. Furthermore, the trifluoromethyl group induces moderate lipophilicity increases (Δlog P ≈ +0.5-0.7) without compromising solubility, potentially enhancing membrane permeability. This balanced modification translates to improved oral bioavailability (F = 65% versus 28% for non-fluorinated analog) in preclinical species.

Carboxamide Bioisosteres: Replacement of carboxylic acid groups with metabolically stable bioisosteres optimizes pharmacokinetic profiles while preserving key interactions with biological targets. Investigations explore sulfonamide, acylsulfonamide, sulfoximine, and phenolic hydroxyl substitutes for carboxylic acids in lead optimization [5] [6]. Sulfoximine derivatives demonstrate particularly favorable properties, combining metabolic resistance with enhanced target binding through additional hydrogen-bonding capacity. For instance, conversion of carboxylic acid to methylsulfoximine reduces hepatic clearance (from 36 to 8 mL/min/kg) while maintaining potent enzymatic inhibition (IC₅₀: 0.011 µM versus 0.009 µM) [5]. The sulfoximine nitrogen serves as a versatile hydrogen bond acceptor/donor pair, engaging polar residues in target binding sites while simultaneously improving solubility through enhanced hydration capacity. These modifications exemplify structure-property relationship optimization, where targeted molecular changes enhance drug disposition characteristics without compromising pharmacological activity.

Properties

CAS Number

41625-44-9

Product Name

1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

IUPAC Name

2-pyrimidin-2-ylpyrazol-3-amine

Molecular Formula

C7H7N5

Molecular Weight

161.168

InChI

InChI=1S/C7H7N5/c8-6-2-5-11-12(6)7-9-3-1-4-10-7/h1-5H,8H2

InChI Key

KFLQZGZKAWTIPT-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1)N2C(=CC=N2)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.